1-Fluoro-1,1'-bi(cyclopropane)
Description
1-Fluoro-1,1'-bi(cyclopropane) is a bicyclic organofluorine compound featuring two cyclopropane rings linked at their 1,1'-positions, with a fluorine substituent on one of the bridgehead carbons. Fluorinated cyclopropanes are notable for their ring strain, stereoelectronic effects, and applications in medicinal chemistry and materials science .
Properties
CAS No. |
61975-76-6 |
|---|---|
Molecular Formula |
C6H9F |
Molecular Weight |
100.13 g/mol |
IUPAC Name |
1-cyclopropyl-1-fluorocyclopropane |
InChI |
InChI=1S/C6H9F/c7-6(3-4-6)5-1-2-5/h5H,1-4H2 |
InChI Key |
QINXPBNWPQKMRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoro-1,1’-bi(cyclopropane) can be achieved through several methods:
Carbene and Non-Carbene Methods of Cyclopropanation: This involves the generation of fluorine-containing carbenes (or carbenoids), which then react with multiple bonds, resulting in cyclopropanation.
Functional Group Transformations: Existing cyclopropanes can be transformed into fluorinated derivatives through various functional group transformations.
Industrial production methods typically involve the optimization of these synthetic routes to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Fluoro-1,1’-bi(cyclopropane) undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, the cyclopropane ring can undergo ring-opening reactions, especially in the presence of nucleophiles or electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various products, depending on the reagents and conditions used.
Common reagents for these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions vary based on the specific reaction conditions but often include a range of fluorinated organic compounds.
Scientific Research Applications
1-Fluoro-1,1’-bi(cyclopropane) has several applications in scientific research:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to modulate biological activity through fluorine substitution.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Agriculture: It is used in the development of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-Fluoro-1,1’-bi(cyclopropane) involves its interaction with molecular targets through the fluorine atom. The high electronegativity of fluorine can influence the charge distribution and electrostatic surface of the compound, leading to specific interactions with enzymes, receptors, or other biological molecules . These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Fluoro-1,1'-bi(cyclopropane) with key analogs:
Physicochemical Properties
- In contrast, carboxylic acid derivatives (e.g., [1,1'-Bi(cyclopropane)]-1-carboxylic acid) exhibit higher water solubility due to ionizable groups .
- Thermal Stability : Fluorine’s electron-withdrawing effect may stabilize the cyclopropane ring against ring-opening reactions, a trend observed in 1,1-difluorocyclopropanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
